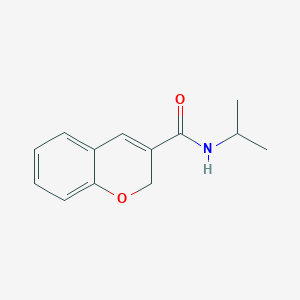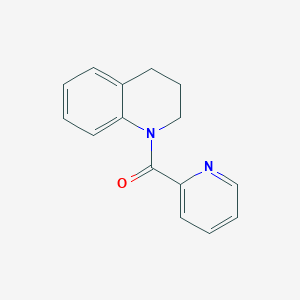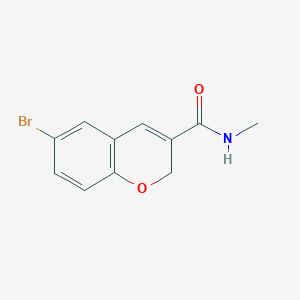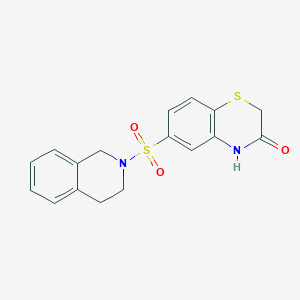![molecular formula C19H23N3O5S B7518603 6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one](/img/structure/B7518603.png)
6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPSPQ and is a quinoline-based molecule. MPSPQ has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various research applications.
作用机制
The exact mechanism of action of MPSPQ is not well understood. However, it has been proposed that MPSPQ interacts with metal ions through the formation of coordination complexes. The formation of such complexes results in a change in the fluorescence properties of MPSPQ, which can be detected using various techniques such as fluorescence spectroscopy.
Biochemical and Physiological Effects:
MPSPQ has been found to exhibit various biochemical and physiological effects. It has been reported to have antioxidant and anti-inflammatory properties. MPSPQ has also been found to exhibit cytotoxicity towards cancer cells, making it a potential candidate for cancer therapy. Additionally, MPSPQ has been reported to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the primary advantages of using MPSPQ in lab experiments is its high selectivity and sensitivity towards metal ions. This property of MPSPQ makes it a useful tool for the detection of metal ions in various samples. Additionally, MPSPQ is relatively easy to synthesize, making it readily available for use in lab experiments. However, one of the limitations of using MPSPQ is its potential toxicity towards cells. Therefore, it is essential to use appropriate concentrations of MPSPQ in lab experiments to avoid any adverse effects.
未来方向
There are several future directions for research on MPSPQ. One of the primary areas of research is the development of more sensitive and selective sensors for the detection of metal ions using MPSPQ. Additionally, the potential applications of MPSPQ in cancer therapy and neuroprotection need to be further explored. Furthermore, the mechanism of action of MPSPQ needs to be elucidated to understand its interactions with metal ions and its potential applications in various fields of research.
Conclusion:
In conclusion, MPSPQ is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPSPQ exhibits high selectivity and sensitivity towards metal ions, making it a useful tool for the detection of metal ions in various samples. Additionally, MPSPQ has been found to exhibit various biochemical and physiological effects, making it a promising candidate for various research applications. Further research on MPSPQ is necessary to fully understand its potential applications in various fields of research.
合成方法
The synthesis of MPSPQ involves the reaction of 6-chloroquinolin-2(1H)-one with piperidine-4-carboxylic acid, followed by the reaction with morpholine-4-carbonyl chloride and sulfonyl chloride. The resulting compound is then purified using column chromatography. This synthesis method has been reported in various research papers and has been found to be efficient and reproducible.
科学研究应用
MPSPQ has been extensively studied for its potential applications in various fields of research. One of the primary research applications of MPSPQ is its use as a fluorescent probe for the detection of metal ions. MPSPQ has been found to exhibit high selectivity and sensitivity towards metal ions such as Zn2+, Cd2+, and Hg2+. This property of MPSPQ has been utilized for the development of various sensors for the detection of metal ions in environmental and biological samples.
属性
IUPAC Name |
6-[4-(morpholine-4-carbonyl)piperidin-1-yl]sulfonyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c23-18-4-1-15-13-16(2-3-17(15)20-18)28(25,26)22-7-5-14(6-8-22)19(24)21-9-11-27-12-10-21/h1-4,13-14H,5-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHJALNYLYVMBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(morpholin-4-ylcarbonyl)piperidin-1-yl]sulfonyl}quinolin-2(1H)-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-oxo-3,4-dihydro-1(2H)-quinolinyl]-N-(1-phenylethyl)acetamide](/img/structure/B7518522.png)





![N-{3-[cyclohexyl(methyl)amino]propyl}-2H-chromene-3-carboxamide](/img/structure/B7518565.png)
![2-Fluoro-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B7518583.png)
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B7518585.png)

![N-(3,4-difluorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518598.png)
![N-(2-bromo-4-methylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518611.png)
![N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7518612.png)
![3-[1-(2-Methoxybenzoyl)pyrrolidin-2-yl]-5-methylisoxazole](/img/structure/B7518615.png)